molecular formula C13H9FN2 B13061366 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13061366
M. Wt: 212.22 g/mol
InChI Key: QTHGZLNGNJUDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core. The fluorine atom is positioned at C5, while a phenyl group is attached at C2 (SMILES: n1c2c(cc1)cc(cn2)F) . This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

QTHGZLNGNJUDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for 2-Phenyl Substitution

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine or 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.
  • Reagents: Phenylboronic acid, palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate base.
  • Solvent: Mixture of dioxane and water (approximate ratio 2.5:1).
  • Conditions: Heating at 80 °C to reflux under nitrogen atmosphere for 1 to 16 hours.
  • Outcome: Formation of 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine via coupling of the phenyl group at the 2-position.

This method is well-established for arylation of halogenated azaindoles and related heterocycles, providing good yields and regioselectivity.

Selective Bromination and Functional Group Manipulation

  • Bromination: The intermediate 5-phenyl-1H-pyrrolo[2,3-b]pyridine can be brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran at 0 °C to room temperature.
  • Tosylation: The brominated intermediate is subsequently treated with p-toluenesulfonyl chloride and a base (e.g., aqueous sodium hydroxide) to introduce tosyl protecting groups, facilitating further transformations.
  • Deprotection: Hydrolysis or treatment with ammonia/methanol solutions removes protecting groups to yield the target compound.

These steps enable selective functionalization and purification of intermediates.

Silyl Protection and Formylation for Fluorinated Derivatives

  • Silyl Protection: 5-fluoro-1H-pyrrolo[2,3-b]pyridine is reacted with triisopropylchlorosilane under alkaline conditions (e.g., sodium hydride in DMF or n-butyllithium in THF) at low temperatures (0 °C) to form 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine.
  • Formylation: The silyl-protected intermediate undergoes formylation using suitable formylating reagents under alkaline conditions.
  • Desilylation: Subsequent desilylation with appropriate reagents yields 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a useful intermediate for further derivatization.

This approach addresses challenges related to raw material availability, purification, and heavy metal waste reduction.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield / Notes
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 h High yield, regioselective arylation
Bromination Br2 or NBS, CHCl3/DCM/THF, base (triethylamine) 0 °C to RT 10 min to 16 h Selective bromination at 3-position
Tosylation p-Toluenesulfonyl chloride, NaOH, DCM 0 °C to RT 1–12 h Protecting group introduction
Silyl Protection Triisopropylchlorosilane, NaH or n-BuLi, DMF or THF 0 °C to RT 2 h Efficient silyl protection of N-H group
Formylation and Desilylation Formylating reagent, alkaline conditions, desilylation RT Variable Intermediate for further functionalization

Analytical and Purification Techniques

  • Workup: Acidification with HCl, extraction with ethyl acetate, drying over sodium sulfate.
  • Purification: Filtration through Celite, ion-exchange resin treatment (e.g., DOWEX 50WX2-400), recrystallization.
  • Characterization: LC-MS (m/z 212.22 [M+H]+), NMR spectroscopy, and elemental analysis confirm structure and purity.

Summary of Research Findings

  • The Suzuki coupling method is a cornerstone for assembling the 2-phenyl substituent on the pyrrolo[2,3-b]pyridine core with high regioselectivity and yield.
  • Silyl protection strategies facilitate selective functionalization and enable the introduction of formyl groups, expanding the scope for derivative synthesis.
  • Bromination and tosylation steps are critical for further functional group manipulations and purification.
  • The described methods address common synthetic challenges such as raw material availability, product purification, and minimizing hazardous waste.
  • These preparation techniques are well-documented in patents and peer-reviewed literature, reflecting their reliability and applicability in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: The fluorine atom and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Overview:
Fibroblast growth factor receptors are pivotal in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in several cancers, making FGFRs attractive targets for cancer therapy.

Research Findings:
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, a series of compounds were synthesized and evaluated for their ability to inhibit FGFR1, FGFR2, and FGFR3. Among these, 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives showed promising results with IC50 values in the nanomolar range against these receptors, indicating strong inhibitory potential .

Case Studies:

  • Compound 4h : This specific derivative was highlighted for its potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. In vitro studies revealed that it effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .
  • Structural Analysis : Co-crystallization studies provided insights into the binding interactions between these compounds and the FGFR kinase domain, identifying critical hydrogen bonding interactions that enhance binding affinity .

Anticancer Activity

Mechanism of Action:
The anticancer properties of this compound derivatives are attributed to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings:
Studies have shown that these compounds not only inhibit FGFRs but also exhibit activity against other cancer-related pathways. For instance:

  • Inhibition of Cell Migration : The same derivatives significantly reduced the migration and invasion capabilities of cancer cells .
  • Broad Spectrum Activity : Other derivatives have been reported to show activity against different cancer cell lines, including MDA-MB-231 and MCF-7 .

Potential in Other Therapeutic Areas

Beyond cancer therapy, research has indicated that this compound derivatives may have applications in treating other conditions:

  • Anti-inflammatory Properties : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of these compounds, making them candidates for further exploration in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
FGFR InhibitionIC50 values as low as 7 nM; induces apoptosis
Anticancer ActivityEffective against various cancer cell lines
Anti-inflammatoryPotential benefits in inflammatory conditions
Neuroprotective EffectsEmerging evidence suggests protective roles

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of tumor growth and proliferation . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Derivatives
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a): Synthesized via Sonogashira coupling (51% yield), this compound features a bromine at C5 and a phenylethynyl group at C3, demonstrating versatility in cross-coupling reactions .
  • 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine : A dihalogenated analog (Cl at C5, F at C4), highlighting the impact of halogen positioning on electronic properties .
Alkynyl and Aryl Modifications
  • 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine : The ethynyl group at C5 enables further functionalization (e.g., click chemistry), contrasting with the phenyl group in the target compound .
  • 3-(Pyridin-3-ylethynyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (21b) : Combines a pyridinyl-ethynyl group at C3 with a dimethoxyphenyl group at C5, achieving 98% purity via silica chromatography .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine C₁₂H₈FN₂ 199.20 F (C5), Ph (C2) ~2.8
5-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂ 197.03 Br (C5) ~2.1
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine C₉H₆N₂ 142.16 Ethynyl (C5) ~1.5
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄ClFN₂ 172.57 Cl (C5), F (C4) ~1.9

*LogP values estimated using fragment-based methods.

Biological Activity

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and synthesis methodologies.

  • Molecular Formula : C₁₃H₉FN₂
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 1261730-27-1

This compound has been studied for its inhibitory effects on various biological targets:

  • Antiparasitic Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for treating Human African Trypanosomiasis. Compounds with similar structures have shown significant enzyme inhibition and antitrypanosomal activity in vitro and in vivo .
  • Influenza Virus Inhibition : A study highlighted the compound's potential as an inhibitor of influenza virus replication, demonstrating its ability to interfere with viral propagation in cell cultures .
  • Cancer Cell Proliferation : The compound has been evaluated for its effects on various cancer cell lines. For instance, related pyrrolo derivatives have shown promising results in inhibiting the proliferation of HeLa and HCT116 cells, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AntiparasiticTrypanosoma bruceiInhibition of PTR1
AntiviralInfluenza virusInhibition of viral replication
AnticancerHeLa and HCT116 cell linesInhibition of cell proliferation

Case Study: Antiparasitic Efficacy

In a controlled study, several derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested against T. brucei. The most active compounds exhibited IC₅₀ values in the low micromolar range, indicating their potential as lead compounds for drug development against trypanosomiasis. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 5-position significantly enhanced biological activity.

Case Study: Antiviral Properties

The antiviral properties of this compound were evaluated using a plaque reduction assay in MDCK cells infected with the influenza virus. The results demonstrated a dose-dependent reduction in viral plaques, with an IC₅₀ value indicating effective antiviral activity.

Synthesis Approaches

The synthesis of this compound has been addressed in several studies. A notable method involves the reaction of 5-amino-1-tert-butyl-1H-pyrrole with fluorinated electrophiles to form the desired pyrrolo derivatives efficiently . This approach allows for the introduction of various substituents that may enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Methodology :

  • Multicomponent Reactions : Utilize SnCl₂-catalyzed reactions to generate pyrrolo[2,3-b]pyridine scaffolds. For example, a SnCl₂-mediated reaction with quinoline derivatives yields 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines in an atom-economical manner .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduces substituents at the 3- or 5-positions. Conditions include Pd(PPh₃)₄, K₂CO₃, and dioxane/water at 105°C .
  • Halogenation : Bromination or iodination at the 5-position (e.g., using NBS or I₂) enables further functionalization via cross-coupling .

Q. Which analytical techniques are essential for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, δ 12.40 ppm (NH signal) and aromatic proton splitting patterns in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragment patterns, critical for novel derivatives .
  • Purification : Flash column chromatography with heptane/ethyl acetate (8:2) or silica gel chromatography ensures purity .

Q. What biological targets are associated with pyrrolo[2,3-b]pyridine scaffolds?

  • Kinases : Derivatives inhibit B-Raf (V600E) and MAP4K5, making them candidates for oncology research .
  • Neuroreceptors : Fluorine-substituted analogs (e.g., L-750,667 derivatives) act as dopamine D₄ receptor ligands for PET imaging .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in synthesizing 3,5-disubstituted pyrrolo[2,3-b]pyridines?

  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki coupling to control coupling sites. For example, 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine is synthesized with >90% regioselectivity under toluene/EtOH reflux .
  • Temperature Control : Low-temperature nitration (0°C) minimizes byproducts during nitro group introduction .

Q. What strategies resolve contradictions in biological activity data for fluorine-substituted derivatives?

  • Comparative Assays : Test analogs in parallel using RIN5F cell-based assays (e.g., glucose-dependent insulinotropic activity) to isolate substituent effects .
  • Molecular Docking : Model fluorine’s electronic effects on receptor binding. Fluorine at C5 enhances steric complementarity with hydrophobic pockets in kinase targets .

Q. How to design analogs for improved pharmacokinetic properties?

  • Fluorobenzoate Functionalization : Introduce 4-fluorobenzoate groups via nucleophilic substitution to enhance metabolic stability. Methyl 4-fluoro-2-(pyrrolo[2,3-b]pyridin-5-yloxy)benzoate shows improved oral bioavailability .
  • Prodrug Strategies : Esterify acidic NH groups (e.g., with triisopropylsilyl) to increase membrane permeability .

Q. What methodologies address low yields in cross-coupling reactions with halogenated derivatives?

  • Microwave Assistance : Reduce reaction times and improve efficiency (e.g., 5-bromo-3-iodo derivatives achieve >50% yield in 30 minutes under microwave conditions) .
  • Solvent Optimization : Use toluene/EtOH (3:1) for Pd-catalyzed reactions to enhance solubility of halogenated intermediates .

Q. How to analyze fluorine substitution’s impact on electronic properties and binding affinity?

  • Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, correlating with experimental pKa shifts .
  • X-ray Crystallography : Resolve crystal structures (e.g., 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) to visualize fluorine’s role in π-π stacking and hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.